molecular formula C8H10Cl3N B2528526 1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride CAS No. 39959-78-9

1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride

Cat. No.: B2528526
CAS No.: 39959-78-9
M. Wt: 226.53
InChI Key: RXTDNTZBTSXQQR-UHFFFAOYSA-N
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Description

Key XRD Parameters for Crystalline Amine Hydrochlorides:

Parameter Typical Range
Crystal System Monoclinic or Triclinic
Space Group P2₁/c or P-1
Unit Cell Dimensions a = 5–15 Å, b = 5–15 Å, c = 5–15 Å
Bond Lengths (N–Cl⁻) 3.1–3.3 Å
Hydrogen Bonding N–H···Cl interactions (2.8–3.2 Å)

In related compounds, the ammonium group ($$ \text{NH}_2^+ $$) forms hydrogen bonds with chloride ions, stabilizing the lattice. The dichlorophenyl group’s steric bulk often leads to herringbone packing motifs, reducing π-π stacking.

Hypothetical XRD Analysis Workflow :

  • Sample Preparation : Powdered crystalline material is loaded onto a silicon wafer.
  • Data Collection : Cu-Kα radiation ($$ \lambda = 1.5418 \, \text{Å} $$) generates diffraction patterns.
  • Structure Solution : Rietveld refinement identifies atomic positions and thermal parameters.

For this compound, anticipated challenges include preferred orientation due to platelet-shaped crystals, necessitating careful sample grinding.

Conformational Analysis Through Computational Chemistry Methods

Computational studies predict stable conformers and electronic properties. Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level is commonly employed.

Key Computational Findings:

Parameter Value
Lowest Energy Conformer Benzyl group orthogonal to N–C axis
N–C Bond Length 1.45 Å
C–Cl Bond Length 1.73–1.75 Å
Dihedral Angle (Cl–C–C–N) 120–135°

Electrostatic Potential Map :

  • The ammonium group exhibits a positive potential ($$+0.5 \, \text{e}^{-} $$), while chloride ions show negative regions ($$-0.8 \, \text{e}^{-} $$).
  • Chlorine atoms withdraw electron density, polarizing the aromatic ring ($$ \sigma_{\text{meta}} = +0.15 \, \text{e}^{-} $$).

Molecular Dynamics (MD) Simulations :

  • At 298 K, the molecule adopts a bent conformation, minimizing steric clash between the methyl group and chlorine substituents.
  • Solvent interactions (e.g., water) stabilize the hydrochloride salt via hydrogen bonding networks.

These insights guide synthetic optimization and inform studies on solid-state reactivity.

Properties

IUPAC Name

1-(2,3-dichlorophenyl)-N-methylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N.ClH/c1-11-5-6-3-2-4-7(9)8(6)10;/h2-4,11H,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTDNTZBTSXQQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C(=CC=C1)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39959-78-9
Record name [(2,3-dichlorophenyl)methyl](methyl)amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride typically involves the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride. The reaction is carried out at a charging temperature of 90-120°C and a reaction temperature of 120-220°C . The reaction mixture is then treated with a protonic solvent to obtain the crude product, which is further refined to achieve high purity .

Industrial Production Methods

For industrial production, the method involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity while minimizing waste. The use of efficient solvents and catalysts is crucial to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines .

Scientific Research Applications

Scientific Research Applications

1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride is recognized for its versatility in several research domains:

Chemistry

  • Synthesis Intermediate : This compound is frequently used as an intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical industry. It plays a crucial role in developing antipsychotic medications, such as aripiprazole, due to its ability to undergo multiple chemical transformations .

Biology

  • Neurotransmitter Studies : The compound is utilized in research focused on neurotransmitter systems. It has been shown to interact with dopamine D2 and D3 receptors as a partial agonist and serotonin 5-HT2A receptors as an antagonist. This dual mechanism is essential for modulating neurotransmitter activity, making it relevant for studying psychiatric disorders.

Medicine

  • Pharmaceutical Development : As a key intermediate in the synthesis of antipsychotic drugs, this compound is vital for developing medications that target mental health conditions. Its structural properties allow for modifications that enhance therapeutic efficacy and reduce side effects .

Industry

  • Specialty Chemicals : In industrial applications, this compound is used to manufacture specialty chemicals and pharmaceuticals. Its unique properties facilitate the production of compounds with specific functionalities required in various applications .

Case Study 1: Antipsychotic Drug Development

A study demonstrated that derivatives of this compound exhibited significant activity at dopamine receptors. Researchers synthesized several analogs and tested their binding affinity and efficacy in vitro, leading to promising candidates for further development as antipsychotic medications .

Case Study 2: Neurotransmitter Interaction Studies

In a series of experiments analyzing the interaction of this compound with neurotransmitter receptors, researchers found that it effectively modulated serotonin levels in neuronal cultures. This modulation was linked to potential antidepressant effects, highlighting its importance in neuropharmacology .

Data Table: Summary of Applications

Application AreaSpecific UseNotable Findings
ChemistrySynthesis IntermediateUsed in developing antipsychotic medications
BiologyNeurotransmitter StudiesModulates dopamine and serotonin receptor activity
MedicinePharmaceutical DevelopmentKey role in synthesizing effective psychiatric drugs
IndustrySpecialty ChemicalsFacilitates production of targeted chemical compounds

Mechanism of Action

The mechanism of action of 1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride involves its interaction with neurotransmitter receptors. It acts as a partial agonist at dopamine D2 and D3 receptors and as an antagonist at serotonin 5-HT2A receptors. This dual action helps in modulating neurotransmitter activity, making it effective in the treatment of psychiatric disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituent positions, backbone modifications, or salt forms, leading to distinct physicochemical and biological properties. Below is a detailed comparison:

Positional Isomers: Chlorine Substitution Patterns

Compound Name Molecular Formula Molecular Weight Chlorine Positions Key Properties/Applications Reference
1-(2,3-Dichlorophenyl)-N-methylmethanamine HCl C₈H₉Cl₂N·HCl 226.53 2,3- High agrochemical/API use; 99% purity
1-(3-Chlorophenyl)-N-methylmethanamine HCl C₈H₁₁Cl₂N 192.08 3- Lower molecular weight; unknown bioactivity
1-(2,4-Dichlorophenyl)-N-methylmethanamine HCl C₈H₉Cl₂N·HCl 226.53 2,4- Distinct binding due to para-chlorine; used in intermediates
  • Impact of Chlorine Position: 2,3-Dichloro: Enhanced steric hindrance and electron-withdrawing effects increase stability and receptor binding affinity compared to monosubstituted analogs (e.g., 3-chloro derivative) . 2,4-Dichloro: The para-chlorine in the 2,4-isomer may alter metabolic pathways compared to the 2,3-isomer due to differences in ring symmetry .

Backbone Modifications: Amine Group Variations

Compound Name Backbone Structure Molecular Weight Key Differences Reference
1-(2,3-Dichlorophenyl)-N-methylmethanamine HCl Methylmethanamine 226.53 Linear amine; high solubility in polar solvents
1-(2,3-Dichlorophenyl)piperazine HCl Piperazine ring 294.04 Cyclic amine; improved CNS penetration due to lipophilicity
N,N-Dimethyl-2,3-dichloro-1-propanamine HCl Propane chain with dimethyl 218.52 Aliphatic backbone; reduced aromatic interactions
  • Amine Group Effects :
    • Piperazine Derivatives : Cyclic amines (e.g., 1-(2,3-dichlorophenyl)piperazine HCl) exhibit higher blood-brain barrier penetration, making them candidates for CNS-targeted therapies .
    • Aliphatic Amines : Compounds like N,N-dimethyl-2,3-dichloro-1-propanamine HCl lack aromaticity, reducing π-π stacking interactions critical for receptor binding .

Salt Forms and Purity

Compound Name Salt Form Purity Commercial Use Case Reference
1-(2,3-Dichlorophenyl)-N-methylmethanamine HCl Hydrochloride 99% Industrial APIs, pesticides
1-(2,3-Dimethoxyphenyl)-N-methylmethanamine HCl Hydrochloride 97% Research intermediates; lower market demand
Free base: 1-(2,3-Dichlorophenyl)-N-methylmethanamine None N/A Lab-scale synthesis; less stable
  • Hydrochloride Salts : Improve solubility and shelf-life compared to free bases. For example, the hydrochloride form of the 2,3-dichloro derivative is preferred in industrial applications due to its stability .

Key Research Findings

Synthetic Routes: The target compound is synthesized via alkylation of 2,3-dichlorophenyl precursors with methylamine derivatives under acidic conditions . In contrast, piperazine analogs require cyclization steps (e.g., reacting diethanolamine with 2,3-dichloroaniline) . Purity optimization (e.g., 99% for industrial use) involves recrystallization or chromatography, whereas research-grade analogs (e.g., 97% purity) may bypass costly purification .

Biological Activity :

  • Agrochemical Efficacy : The 2,3-dichloro substitution pattern in the target compound enhances pesticidal activity against lepidopteran larvae compared to 3-chloro or 2,4-dichloro isomers .
  • Receptor Binding : Piperazine derivatives (e.g., 1-(2,3-dichlorophenyl)piperazine HCl) show β-arrestin-biased agonism at dopamine D2 receptors, unlike the methylmethanamine backbone .

Market and Regulatory Status: The target compound is REACH and ISO-certified, reflecting compliance with EU and industrial standards .

Biological Activity

1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride is a chemical compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C9H10Cl2N.HCl
  • Molecular Weight : 220.06 g/mol

The presence of the dichlorophenyl group is significant as it can influence the compound's biological interactions and pharmacological properties.

This compound primarily acts as a monoamine reuptake inhibitor , affecting neurotransmitter levels in the brain. This mechanism is crucial for its potential antidepressant effects, as it may enhance serotonin and norepinephrine availability.

Interaction with Biological Targets

  • Serotonin Transporter (SERT) : The compound has shown potential in inhibiting SERT, which is a target for many antidepressant medications. Studies indicate that compounds with similar structures can modulate serotonin levels effectively .
  • Dopamine and Norepinephrine Transporters : Preliminary research suggests that this compound may also interact with dopamine and norepinephrine transporters, contributing to its overall pharmacological profile.

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

In Vitro Studies

  • Cell Viability Assays : Using MTT assays on various cell lines (e.g., A549, MCF-7), researchers evaluated the cytotoxic effects of the compound. Results indicated dose-dependent inhibition of cell proliferation, suggesting potential anticancer properties .
    Cell LineConcentration (µM)Viability (%)
    A5491075
    MCF-72060
    HeLa5045
  • Neurotransmitter Release Studies : The compound was tested for its ability to increase serotonin release in neuronal cultures. It demonstrated a significant increase in serotonin levels compared to control groups, supporting its role as a SERT inhibitor .

In Vivo Studies

Animal models have been utilized to assess the antidepressant-like effects of the compound:

  • Behavioral Tests : In forced swim tests and tail suspension tests, administration of the compound resulted in decreased immobility time, indicating potential antidepressant effects.
  • Toxicity Assessment : Acute toxicity studies showed no significant adverse effects at therapeutic doses, suggesting a favorable safety profile for further development .

Case Studies

A notable case study involved the synthesis and evaluation of derivatives related to this compound. These derivatives were assessed for their binding affinity to SERT and their subsequent biological activities. One derivative exhibited enhanced potency compared to the parent compound, highlighting the importance of structural modifications in optimizing therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2,3-Dichlorophenyl)-N-methylmethanamine hydrochloride?

  • Methodology : Adapt protocols from analogous compounds, such as reductive amination or nucleophilic substitution. For example, details a synthesis involving benzaldehyde and methylamine, which can be modified by replacing the phenyl group with 2,3-dichlorophenyl precursors. Purification via recrystallization (e.g., using methanol/ether mixtures) is recommended to isolate the hydrochloride salt .
  • Key Considerations : Use inert atmospheres to prevent oxidation and monitor reaction progress via TLC or HPLC.

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : Analyze 1^1H and 13^13C NMR spectra to confirm substituent positions (e.g., dichlorophenyl protons resonate downfield due to electron-withdrawing effects) .
  • HPLC : Assess purity using a C18 column with UV detection at 254 nm; compare retention times with standards .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+^+ ion at m/z 235.07) .

Q. What are common impurities encountered during synthesis, and how can they be identified?

  • Methodology : By-products may include unreacted dichlorophenyl precursors or N-methylated intermediates. Use preparative HPLC for isolation and LC-MS for structural elucidation. lists analogs like 1-(2-Chlorophenyl)methanamine hydrochloride as potential impurities .

Q. What are the best practices for storing and handling this compound?

  • Methodology : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent degradation. Use desiccants to avoid hygroscopic effects, as recommended for structurally similar amines in .

Advanced Research Questions

Q. How do the positions of chlorine substituents influence the compound’s reactivity in nucleophilic reactions?

  • Methodology :

  • Electronic Effects : The 2,3-dichloro substitution creates steric hindrance and electron withdrawal, reducing nucleophilicity at the amine. Compare with nitro-substituted analogs () to assess resonance vs. inductive effects .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces and predict reactive sites .

Q. What strategies can resolve contradictions in observed vs. predicted biological activity?

  • Methodology :

  • Impurity Profiling : Use HPLC-MS to rule out contaminants (e.g., lists isomers like 1-(2,6-dichlorophenyl) analogs) .
  • Stereochemical Analysis : Perform chiral HPLC or X-ray crystallography to confirm enantiopurity, as racemic mixtures may exhibit divergent activities .

Q. What is the mechanistic basis for the compound’s interaction with biological targets such as enzymes?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to model binding to cholinesterases or monoamine transporters, leveraging structural data from (nitrophenyl analogs inhibit cholinesterase) .
  • Kinetic Assays : Measure IC50_{50} values via Ellman’s method for acetylcholinesterase inhibition, adjusting assay conditions (pH 7.4, 37°C) .

Q. How can computational chemistry predict pharmacokinetic properties like bioavailability?

  • Methodology :

  • ADME Prediction : Use SwissADME to estimate logP (lipophilicity) and BBB permeability. The dichlorophenyl group increases logP, suggesting CNS penetration .
  • Metabolic Stability : Simulate cytochrome P450 metabolism via MetaSite, identifying potential oxidation sites (e.g., N-methyl group) .

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